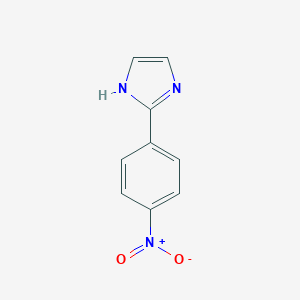

2-(4-nitrophenyl)-1H-imidazole

Overview

Description

2-(4-nitrophenyl)-1H-imidazole is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached12. However, detailed information about this specific compound is not readily available in the literature.

Synthesis Analysis

The synthesis of compounds similar to 2-(4-nitrophenyl)-1H-imidazole often involves multistep reactions. For instance, the synthesis of a related compound, cinnamylamine, involves the transamination of cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride3. However, the exact synthesis process for 2-(4-nitrophenyl)-1H-imidazole is not specified in the available literature.Molecular Structure Analysis

The molecular structure of 2-(4-nitrophenyl)-1H-imidazole is not explicitly described in the literature. However, related compounds such as 4-nitrophenol have been studied extensively. For instance, 4-nitrophenol has a planar structure with the nitro group and the phenolic hydroxyl group in the same plane4. The structure of 2-(4-nitrophenyl)-1H-imidazole would likely be similar, with the nitrophenyl group and the imidazole ring in the same plane.Chemical Reactions Analysis

The chemical reactions involving 2-(4-nitrophenyl)-1H-imidazole are not well-documented in the literature. However, related compounds such as 4-nitrophenol have been used in various reactions. For example, 4-nitrophenol can undergo reduction to form 4-aminophenol5. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole could participate in similar reactions, but specific details are not available.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 2-nitrophenol and 4-nitrophenol have been studied. For instance, 2-nitrophenol is a light yellow solid, highly soluble in water7. 4-nitrophenol is also a solid, with similar solubility8. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole would have similar properties, but specific details are not available.Scientific Research Applications

Catalytic Reduction of 4-Nitrophenol

- Scientific Field: Nanotechnology and Catalysis .

- Application Summary: The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . This reaction is widely used to examine the activity of catalytic nanostructures in an aqueous environment .

- Methods of Application: The reduction of 4-NP is performed in the presence of various reducing agents, such as sodium borohydride (NaBH4), hydrazine (N2H4), etc . The reaction is monitored using UV-visible spectroscopic techniques .

- Results or Outcomes: The results of this reaction are used to assess the activity of the nanostructured materials. The size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity are some of the parameters that are studied .

Antimicrobial and Antiproliferative Agents

- Scientific Field: Pharmacology .

- Application Summary: Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are similar to the compound you mentioned . These compounds have shown promising antimicrobial and antiproliferative (anticancer) activities .

- Methods of Application: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method . They were also tested for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

- Results or Outcomes: Compounds d1, d2, and d3 showed promising antimicrobial activity, while compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Safety And Hazards

The safety and hazards associated with 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 2,4-dinitrophenylhydrazine and 4-nitrophenol have been studied. For instance, 2,4-dinitrophenylhydrazine is classified as a flammable solid and is harmful if swallowed9. 4-nitrophenol is also harmful if swallowed, in contact with skin, or if inhaled8. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole would have similar hazards, but specific details are not available.

Future Directions

The future directions for research on 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 4-nitrophenyl activated esters have been studied for their potential in indirect radiofluorination of biomolecules10. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole could be studied for similar applications, but specific details are not available.

properties

IUPAC Name |

2-(4-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKIAPNNPWBCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467709 | |

| Record name | 2-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-1H-imidazole | |

CAS RN |

1614-06-8 | |

| Record name | 2-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

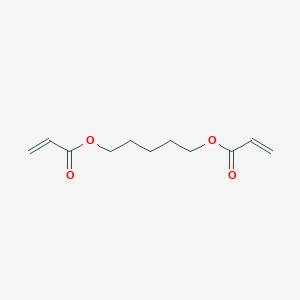

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)

![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)